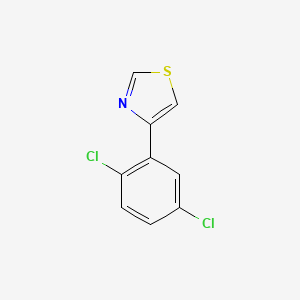
4-(2,5-Dichlorophenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dichlorophenyl)thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 2,5-dichlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2,5-dichlorobenzyl chloride can react with thioacetamide under basic conditions to form the desired thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(2,5-Dichlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
科学的研究の応用
4-(2,5-Dichlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism by which 4-(2,5-Dichlorophenyl)thiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with signal transduction processes.
類似化合物との比較
- 4-(2,4-Dichlorophenyl)thiazole
- 4-(3,5-Dichlorophenyl)thiazole
- 2-(2,5-Dichlorophenyl)thiazole
Comparison: While these compounds share a similar core structure, the position and number of chlorine atoms on the phenyl ring can significantly affect their chemical properties and reactivity. For instance, the electronic effects of the chlorine substituents can influence the compound’s stability, solubility, and biological activity. 4-(2,5-Dichlorophenyl)thiazole is unique in its specific substitution pattern, which can lead to distinct interactions in both chemical and biological contexts .
特性
CAS番号 |
383145-59-3 |
|---|---|
分子式 |
C9H5Cl2NS |
分子量 |
230.11 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H |
InChIキー |
WURXUFSIVZTPBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




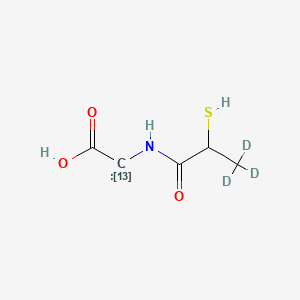
![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)
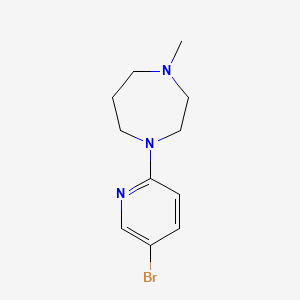

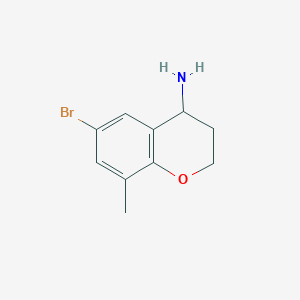
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)


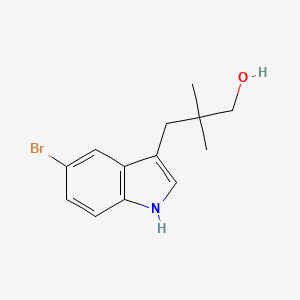
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)


